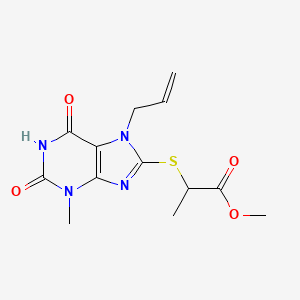

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate

Description

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate is a synthetic purine derivative characterized by a substituted purine core with a 3-methyl-2,6-dioxo moiety, a prop-2-enyl (allyl) group at position 7, and a sulfanylpropanoate ester at position 8. This compound is hypothesized to target enzymes such as dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes, based on structural similarities to known DPP-4 inhibitors like sitagliptin and pyrimidinedione derivatives .

Propriétés

IUPAC Name |

methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S/c1-5-6-17-8-9(16(3)12(20)15-10(8)18)14-13(17)22-7(2)11(19)21-4/h5,7H,1,6H2,2-4H3,(H,15,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIYWNHGXAFVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate typically involves multi-step organic synthesis

Purine Core Synthesis: The purine core can be synthesized via condensation reactions involving formamide derivatives and amines under acidic or basic conditions.

Introduction of Prop-2-enyl Group: The prop-2-enyl group is introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Formation of Sulfanylpropanoate Ester: The final step involves the esterification of the sulfanylpropanoate group, typically using thioacetic acid and methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Alkyl halides, nucleophiles like amines or thiols, in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted purine derivatives.

Applications De Recherche Scientifique

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel purine derivatives.

Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Residue Interactions : Residues Tyr547, Arg125, and Glu206 are critical across DPP-4 inhibitors. The target compound’s sulfanyl group may engage Arg125, while its prop-2-enyl group could align with hydrophobic pockets near Tyr547 .

- Structural Validation : Tools like SHELX and ORTEP (used in crystallographic studies of similar compounds) would be essential for resolving the target compound’s conformation and validating its binding mode .

Activité Biologique

Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural features:

- Molecular Formula : C₁₄H₁₈N₄O₄S

- Key Functional Groups : Purine derivative, sulfanylpropanoate moiety, and dioxo substituents at the 2 and 6 positions of the purine ring.

This structure suggests potential interactions with biological macromolecules, including enzymes and receptors, which are crucial for its biological activity.

Research indicates that compounds with purine structures often interact with various biological processes. The specific mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleic acid metabolism.

- Antiviral Properties : The purine analogs often exhibit antiviral activity, making this compound a candidate for further studies in antiviral drug development.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, suggesting a role in mitigating oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Potential inhibition of viral replication processes | |

| Enzyme Inhibition | Possible inhibition of nucleoside phosphorylases | |

| Antioxidant | Scavenging free radicals and reducing oxidative stress |

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies using cell lines have shown that this compound exhibits dose-dependent inhibition of viral replication in infected cells. These findings suggest its potential as an antiviral agent.

- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted strong binding affinities between this compound and key viral enzymes. This supports its potential use in drug design targeting viral infections.

- Toxicity Assessment : In silico toxicity predictions indicate low toxicity levels for this compound, suggesting it may be safe for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Refine the data using SHELXL for high-precision atomic coordinates and thermal displacement parameters . Validate the refined structure with tools like PLATON to check for crystallographic errors (e.g., missed symmetry, incorrect space groups) . For visualization, employ ORTEP-3 to generate anisotropic displacement ellipsoid diagrams and analyze molecular geometry .

Q. How can computational chemistry aid in predicting this compound’s reactivity or stability?

- Methodology : Perform density functional theory (DFT) calculations to optimize the molecular geometry and compute electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces). Use software like Gaussian or ORCA with basis sets such as B3LYP/6-31G(d). Cross-validate results with experimental spectroscopic data (e.g., NMR, IR) to confirm computational models.

Q. What spectroscopic techniques are critical for characterizing the purity of this compound?

- Methodology :

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and rule out regioisomers.

- HRMS : Use high-resolution mass spectrometry to verify the molecular formula.

- HPLC-MS : Assess purity and detect impurities using reverse-phase chromatography with UV/Vis or MS detection.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

- Methodology : For disordered structures, apply SHELXL ’s PART instruction to model overlapping atoms. Use the TWIN command in SHELXL for twinned crystals and validate with the R1 and wR2 residuals . If ambiguity persists, collect data at lower temperatures or use synchrotron radiation for higher resolution. Cross-check with alternative refinement software (e.g., OLEX2 ) for consistency .

Q. What strategies are effective for studying this compound’s interaction with biological targets like DPP-4?

- Methodology :

- Molecular Docking : Download the DPP-4 structure (PDB: 3G0B) and prepare ligand files in SDF format. Use AutoDock Vina or Schrödinger for docking simulations, focusing on residues like Tyr547 and Glu205, which are critical for DPP-4 inhibition .

- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS ) to assess binding stability. Analyze hydrogen bonds, RMSD, and binding free energy (MM-PBSA) to rank interaction efficacy.

Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?

- Methodology : Use LC-QTOF-MS to detect low-abundance impurities. Compare fragmentation patterns with reference standards (e.g., EP impurities cataloged in ). For quantification, develop a validated HPLC method with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water).

Data Analysis & Validation

Q. What metrics should be prioritized when validating the crystal structure of this compound?

- Key Metrics :

- R-factors : Ensure and for high-quality refinements .

- CCDC Deposition : Check for completeness (e.g., ) and validate using CHECKCIF to flag ADDs, voids, or symmetry errors .

- Thermal Motion : Anisotropic displacement parameters (ADPs) should align with chemical intuition (e.g., no over-refinement of flexible groups).

Q. How can discrepancies between computational docking and experimental bioassay results be addressed?

- Troubleshooting :

- Re-optimize ligand protonation states using Epik (Schrödinger) to match physiological pH.

- Re-dock with flexible side chains (e.g., Induced Fit Docking ) to account for protein conformational changes.

- Validate docking poses with experimental mutagenesis data (e.g., alanine scanning of key residues like Tyr631) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.